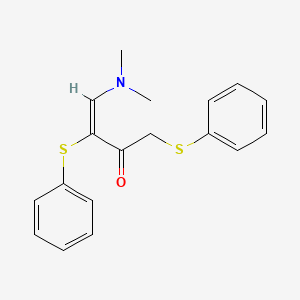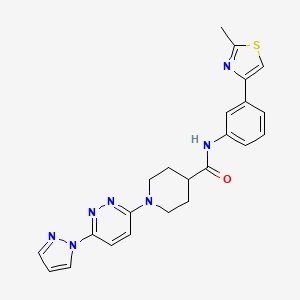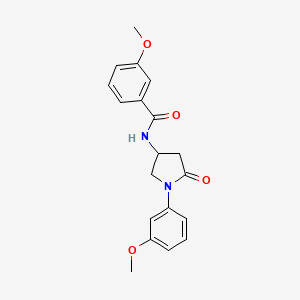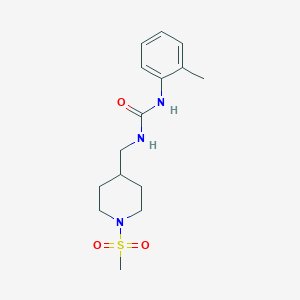![molecular formula C23H25ClN2OS B2659201 1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone CAS No. 450351-15-2](/img/structure/B2659201.png)
1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone, also known as ACIES, is a novel compound with potential therapeutic applications in the field of neuroscience. This compound has gained attention due to its unique structure and promising pharmacological properties. In
Mechanism Of Action
The mechanism of action of 1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone has been shown to bind to and inhibit the activity of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone increases the levels of these neurotransmitters in the brain, leading to improved mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone has been shown to have a number of biochemical and physiological effects in the brain. In addition to its ability to increase the release of dopamine, serotonin, and norepinephrine, 1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. 1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone has also been shown to reduce oxidative stress and inflammation in the brain, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One advantage of 1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone is its unique structure, which makes it a promising compound for the development of novel therapeutics. Additionally, 1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone has been shown to have a good safety profile in animal studies, with no significant adverse effects observed at therapeutic doses. However, one limitation of 1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for the study of 1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone. One area of interest is the development of 1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone-based therapeutics for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone and its effects on various neurotransmitter systems in the brain. Finally, the synthesis method of 1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone could be further optimized to improve yield and purity, which would facilitate its use in experimental settings.
In conclusion, 1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone is a novel compound with promising pharmacological properties that has the potential to be developed into a therapeutic for the treatment of neurodegenerative disorders. The synthesis method of 1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone has been optimized, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been explored. Further research is needed to fully understand the potential of 1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone involves a multi-step process that includes the reaction of 2-chlorobenzylamine with indole-3-carbaldehyde to form an intermediate Schiff base. This intermediate is then reacted with azepane and sodium borohydride to yield the final product, 1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone. The synthesis method of 1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone has been optimized through various modifications to improve yield and purity.
Scientific Research Applications
1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone has shown potential therapeutic applications in the field of neuroscience due to its ability to modulate the activity of various neurotransmitter systems. 1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which can have a positive impact on mood, cognition, and behavior. Additionally, 1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2OS/c24-20-11-5-3-9-18(20)15-26-16-22(19-10-4-6-12-21(19)26)28-17-23(27)25-13-7-1-2-8-14-25/h3-6,9-12,16H,1-2,7-8,13-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRNXNLXQWRZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2659118.png)


![5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide](/img/structure/B2659122.png)


![Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)
![8-methoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2659131.png)

![(2Z)-2-[(2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2659134.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-3-carboxylate](/img/structure/B2659135.png)
